molecular formula C19H27FO2 B1245474 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one

2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one

Cat. No. B1245474
M. Wt: 306.4 g/mol
InChI Key: QRNFMYYNRYGOQD-JIEICEMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-fluoro-17beta-hydroxyandrost-4-en-3-one is an androstanoid that is androst-4-ene substituted by an alpha-fluoro group at position 2 and a beta-hydroxy group at position 17. It is a 3-oxo-Delta(4) steroid, a 17beta-hydroxy steroid, a fluorinated steroid and an androstanoid. It derives from a testosterone.

Scientific Research Applications

Metabolic Studies

  • Metabolism in Sports Doping : A study on 4-Hydroxyandrost-4-ene-3,17-dione, a second-generation aromatase inhibitor, highlighted its metabolism, identifying various phase-I and phase-II metabolites. This compound, related structurally to 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one, is significant in sports doping contexts (Kohler et al., 2007).

  • Radioimmunoassay for Steroids : A radioimmunoassay developed for 17beta-Hydroxyandrost-4-ene-3,11-dione, a structurally related compound, has applications in measuring steroid levels in biological samples, offering insights into steroid metabolism and regulation (Simpson & Wright, 1977).

Synthesis and Chemical Transformations

  • Synthesis of Aromatase Inhibitors : Research on the synthesis of 4-Hydroxyandrost-4-ene-3,17-dione, involving compounds with fluorine substitutions, provides insights into the creation of potent aromatase inhibitors, relevant to the synthesis of 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one (Mann & Pietrzak, 1984).

  • Reactions with Hydrogen Fluoride : A study explored the reactions of steroidal epoxides with hydrogen fluoride, leading to fluorohydrin derivatives. This research is relevant for understanding the chemical behavior of fluorinated steroids like 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one (Jennings & Bengtson, 1978).

Biological Transformations

  • Microbial Transformation of Steroids : The microbial transformation of Androst-4-ene-3,17-dione by Beauveria bassiana yielded hydroxylated and reduced metabolites, demonstrating the potential of microbial systems in modifying steroids, which could be applied to compounds like 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one (Xiong et al., 2006).

  • Steroidal Hormone Bromination : Research on the bromination of 17-O-acetyltestosterone, a related steroid, in the presence of silver triflate, elucidates the chemical modifications possible on steroid molecules, which could be relevant for similar transformations in 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one (Shimizu et al., 2001).

properties

Product Name

2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one

Molecular Formula

C19H27FO2

Molecular Weight

306.4 g/mol

IUPAC Name

(2R,8R,9S,10R,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H27FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h9,12-15,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,15+,17-,18-,19-/m0/s1

InChI Key

QRNFMYYNRYGOQD-JIEICEMKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H](C[C@]34C)F

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one
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Reactant of Route 6
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